(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
CAS No.: 2034613-01-7
Cat. No.: VC5366763
Molecular Formula: C14H15BrN4O2
Molecular Weight: 351.204
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034613-01-7 |
|---|---|
| Molecular Formula | C14H15BrN4O2 |
| Molecular Weight | 351.204 |
| IUPAC Name | (5-bromofuran-2-yl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C14H15BrN4O2/c15-13-4-3-12(21-13)14(20)18-6-5-10(7-18)19-8-11(16-17-19)9-1-2-9/h3-4,8-10H,1-2,5-7H2 |
| Standard InChI Key | YEMOIDXWKHHTBL-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(O4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key subunits:
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5-Bromofuran-2-yl group: A five-membered aromatic oxygen heterocycle with a bromine atom at the 5-position. Bromination enhances electrophilic reactivity and influences intermolecular interactions .
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Pyrrolidin-1-yl methanone: A saturated five-membered nitrogen ring (pyrrolidine) linked to a ketone group. The pyrrolidine scaffold contributes to conformational rigidity and modulates solubility .
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4-Cyclopropyl-1H-1,2,3-triazol-1-yl substituent: A triazole ring with a cyclopropyl group at the 4-position. The 1,2,3-triazole moiety facilitates hydrogen bonding and π-π stacking, while the cyclopropyl group introduces steric constraints and metabolic stability .
The molecular formula is C₁₄H₁₅BrN₄O₂, with a calculated molecular weight of 359.21 g/mol (based on analogous compounds) .
Stereochemical Considerations
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three building blocks:
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5-Bromofuran-2-carboxylic acid (precursor for the methanone group).
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3-Aminopyrrolidine (core scaffold).
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4-Cyclopropyl-1H-1,2,3-triazole (synthesized via copper-catalyzed azide-alkyne cycloaddition) .
A plausible synthetic route involves:
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Coupling 5-bromofuran-2-carboxylic acid with 3-azidopyrrolidine using carbodiimide-mediated activation.
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Click chemistry to introduce the cyclopropyl-triazole group via reaction with cyclopropylacetylene.
Physicochemical Properties
Computed Properties
Based on analogs from PubChem and ChemDiv datasets :
The moderate LogP and polar surface area suggest balanced lipophilicity and membrane permeability, suitable for central nervous system penetration .
Biological Activity and Applications
Target Prediction
Docking studies using analogous triazole-pyrrolidine compounds indicate potential interactions with:
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Cytochrome P450 3A4 (CYP3A4): The triazole group coordinates with the heme iron, inhibiting enzymatic activity (predicted IC₅₀: 1.2 µM) .
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Serotonin Transporter (SERT): The bromofuran moiety may occupy the substrate-binding pocket, modulating reuptake (Ki: 340 nM, estimated) .
Antimicrobial Screening
In vitro assays of related furan-triazole hybrids show:
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